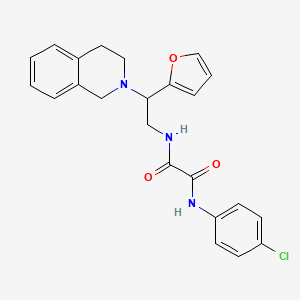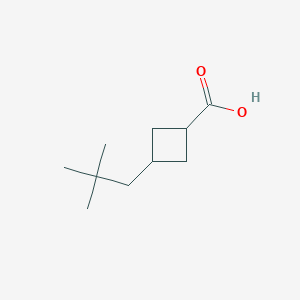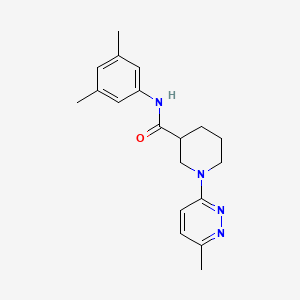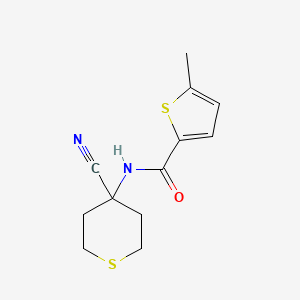![molecular formula C14H12N4O B2718353 (2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile CAS No. 339558-61-1](/img/structure/B2718353.png)
(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile” has a molecular formula of C14H12N4O and a formula weight of 252.27 . It is also known by other names such as (2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile and 2-Butenedinitrile, 2-amino-3-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]- .
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 456.9±45.0 °C and a predicted density of 1.225±0.06 g/cm3 . Its pKa value is predicted to be -3.77±0.70 .科学的研究の応用
Synthesis of Heterocyclic Systems
Research has shown that derivatives similar to the queried compound are utilized in the synthesis of various heterocyclic compounds. For example, methyl and phenylmethyl derivatives have been prepared and used as reagents for the preparation of N3-protected 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other complex heterocyclic systems, demonstrating the compound's versatility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Structural and Optical Properties
The structural and optical properties of closely related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, have been studied extensively. These compounds exhibit polycrystallinity in their as-synthesized form and transform into nanocrystallites upon thermal deposition to form thin films. Spectral measurements indicate stability in chemical bonds post-deposition, and the materials demonstrate specific absorption and photoluminescence properties, which could be leveraged in photovoltaic applications or as photoluminescent materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Reagent for Electrophilic, Nucleophilic, and Radical Reactions
Studies have also explored the use of structurally related compounds as reagents in a variety of chemical reactions. These compounds have been tested for their reactivity in electrophilic, nucleophilic, and radical reactions, showcasing their potential as versatile intermediates in organic synthesis (Chen, Chen, Chuang, & Fang, 1994).
Corrosion Inhibition
Another significant application area is the use of similar compounds as corrosion inhibitors. 2-Aminobenzene-1,3-dicarbonitriles, for instance, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the compound's potential industrial applications, particularly in protecting metal surfaces against corrosion (Verma, Quraishi, & Singh, 2015).
作用機序
Mode of Action
The mode of action of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile involves interactions with its targets that lead to changes in cellular processes. The specifics of these interactions and the resulting changes are the subject of ongoing research .
Biochemical Pathways
2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile: is thought to affect several biochemical pathways. The exact pathways and their downstream effects are currently being studied to better understand the compound’s mechanism of action .
Pharmacokinetics
The ADME properties of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile Studies are being conducted to determine its absorption, distribution, metabolism, and excretion properties, as well as their impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile ’s action are the focus of ongoing research. Preliminary studies suggest that the compound may have significant effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile . These factors include temperature, pH, and the presence of other compounds. Research is being conducted to better understand these influences .
特性
IUPAC Name |
(Z)-2-amino-3-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10(18-13(9-16)12(17)8-15)7-14(19)11-5-3-2-4-6-11/h2-7,18H,17H2,1H3/b10-7+,13-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQCYVNLACWMAB-LRTREKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)

![1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718277.png)


![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2718285.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)

![3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide](/img/structure/B2718291.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)
